molecular formula C11H19NO3 B6305665 tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1934533-72-8

tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B6305665
CAS No.: 1934533-72-8
M. Wt: 213.27 g/mol
InChI Key: UTIYDNAIHWABOU-UHFFFAOYSA-N
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Description

tert-Butyl 1-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and an azabicyclo heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in an alcohol.

Scientific Research Applications

tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIYDNAIHWABOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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